(S,R,S)-Ahpc-C3-NH2 (tfa)
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Overview
Description
(S,R,S)-Ahpc-C3-NH2 (tfa) is a compound used in various scientific research applications, particularly in the field of medicinal chemistry. This compound is known for its role in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins within cells .
Preparation Methods
The synthesis of (S,R,S)-Ahpc-C3-NH2 (tfa) involves several steps. One common method includes the use of chiral HPLC to ensure the enantiomeric purity of the compound . The synthetic route typically involves the protection and deprotection of functional groups, as well as the use of specific reagents to achieve the desired configuration . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
(S,R,S)-Ahpc-C3-NH2 (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of a palladium catalyst, the compound can undergo asymmetric hydrogenation to form highly enantioselective products .
Scientific Research Applications
(S,R,S)-Ahpc-C3-NH2 (tfa) has a wide range of scientific research applications. In chemistry, it is used as a ligand in asymmetric catalysis . In biology and medicine, it is employed in the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade specific proteins within cells . This compound is also used in the study of protein-protein interactions and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-C3-NH2 (tfa) involves its role as a ligand for the VHL protein. By binding to the VHL protein, it facilitates the ubiquitination and subsequent degradation of target proteins . This process is crucial for regulating protein levels within cells and can be used to target specific proteins for degradation, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
(S,R,S)-Ahpc-C3-NH2 (tfa) is unique in its ability to recruit the VHL protein and facilitate protein degradation. Similar compounds include other VHL ligands, such as (S,R,S)-Ahpc-PEG2-COOH and (S,R,S)-Ahpc-PEG4-NH2 HCl . These compounds share similar mechanisms of action but may differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C28H38F3N5O6S |
---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H37N5O4S.C2HF3O2/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;3-2(4,5)1(6)7/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);(H,6,7)/t19-,20+,23-;/m1./s1 |
InChI Key |
MDVHDVIBUKXMTL-XUXADIIKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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